![molecular formula C38H65NO31 B3028609 Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc CAS No. 2414396-62-4](/img/structure/B3028609.png)
Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc, commonly referred to as M3G, is a glycosylated peptide with a complex structure. It is composed of a mannose core with two branches of mannose and one branch of N-acetylglucosamine (GlcNAc). M3G is a type of glycopeptide that has been extensively studied for its potential application in various scientific fields.
作用机制
M3G has been shown to interact with various cell surface receptors, including toll-like receptors (TLRs), C-type lectin receptors (CLRs), and N-glycan receptors (NGRs). TLRs are receptors that recognize pathogen-associated molecular patterns (PAMPs) and are involved in the innate immune response. CLRs are receptors that recognize carbohydrates and are involved in the recognition of pathogens. NGRs are receptors that recognize N-glycans and are involved in the recognition of pathogens. M3G has been shown to interact with these receptors, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
M3G has been shown to have various biochemical and physiological effects. In vitro studies have shown that M3G is capable of inducing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, M3G has been shown to induce the production of anti-inflammatory cytokines, such as IL-10. In vivo studies have shown that M3G is capable of modulating the immune response and promoting wound healing.
实验室实验的优点和局限性
M3G has several advantages and limitations for laboratory experiments. One advantage of M3G is that it is easy to synthesize and can be produced in large quantities. In addition, M3G is stable and can be stored for long periods of time. However, one limitation of M3G is that it is not water-soluble, which can make it difficult to work with in some experiments.
未来方向
M3G has potential applications in a variety of scientific fields, including biotechnology, nanotechnology, and drug delivery. In the future, M3G could be used to develop targeted drug delivery systems and therapeutic agents. In addition, M3G could be used to develop nanomaterials and scaffolds for tissue engineering. Finally, M3G could be used to develop diagnostic tools and biomarkers for the early detection of diseases.
合成方法
M3G can be synthesized using a variety of different methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and enzymatic synthesis. SPPS is a method of peptide synthesis that involves the stepwise coupling of amino acids onto a solid support. This method is advantageous as it allows for the synthesis of longer peptides with high yields and purity. Solution-phase peptide synthesis is a method of peptide synthesis that involves the stepwise coupling of amino acids in a solution. This method is advantageous as it is faster and more cost-effective than SPPS. Enzymatic synthesis is a method of peptide synthesis that involves the use of enzymes to catalyze the formation of peptide bonds. This method is advantageous as it allows for the synthesis of peptides with high yields and purity.
科学研究应用
M3G has been studied for its potential application in a variety of scientific fields, including biotechnology, nanotechnology, and drug delivery. Due to its complex structure, M3G has been studied for its potential use as a scaffold for the construction of nanomaterials. In addition, M3G has been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues. Finally, M3G has been studied for its potential use as a therapeutic agent due to its ability to modulate the immune system.
属性
IUPAC Name |
N-[(2R,3R,4S,5R)-4-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5,6-trihydroxy-1-oxohexan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H65NO31/c1-9(45)39-10(2-40)17(47)31(11(46)3-41)68-37-30(60)32(69-38-33(26(56)20(50)14(6-44)65-38)70-36-29(59)24(54)19(49)13(5-43)64-36)22(52)16(67-37)8-62-35-28(58)25(55)21(51)15(66-35)7-61-34-27(57)23(53)18(48)12(4-42)63-34/h2,10-38,41-44,46-60H,3-8H2,1H3,(H,39,45)/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,32-,33-,34-,35-,36+,37-,38+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCOBOGNJMAYNP-SIKYCVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H65NO31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)

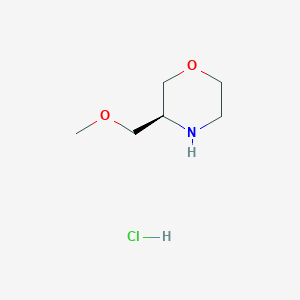
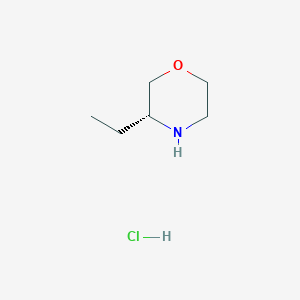
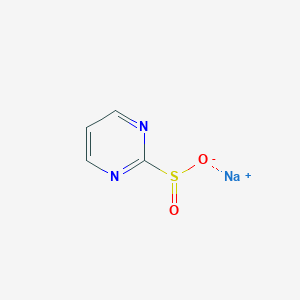

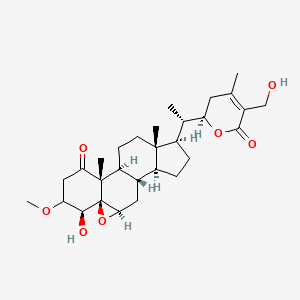
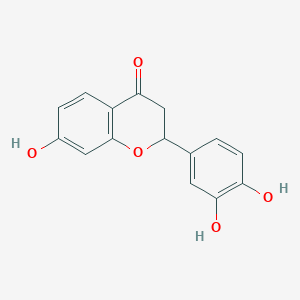
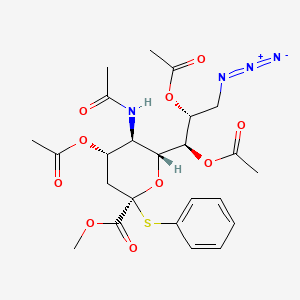
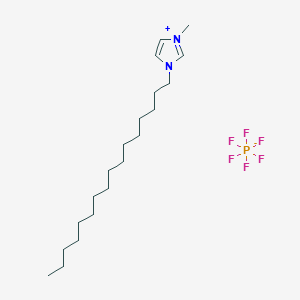

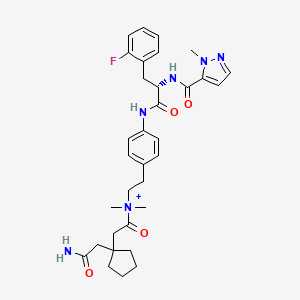
![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)
![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)